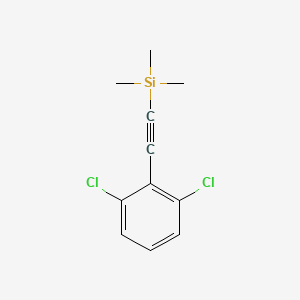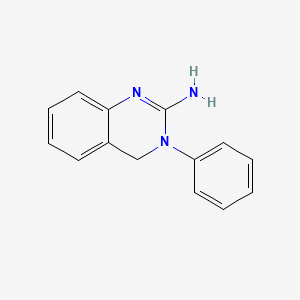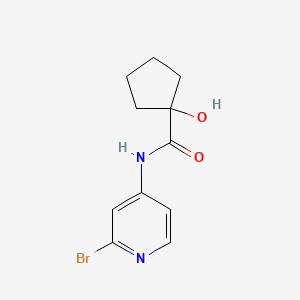
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide is a compound that belongs to the class of amides. This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopentane ring, which is further functionalized with a hydroxyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide typically involves the reaction of 2-bromopyridine with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of N-(2-pyridin-4-yl)-1-oxocyclopentane-1-carboxamide.
Reduction: Formation of N-(2-pyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide.
Substitution: Formation of N-(2-azidopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide.
Scientific Research Applications
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for versatile chemical modifications, while the cyclopentane ring provides structural rigidity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-7-8(3-6-13-9)14-10(15)11(16)4-1-2-5-11/h3,6-7,16H,1-2,4-5H2,(H,13,14,15) |
InChI Key |
VDJAXNWYXBLSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC(=NC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)
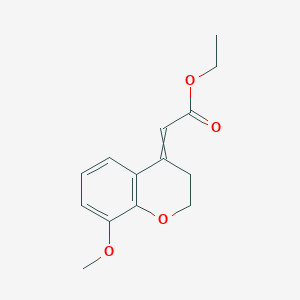
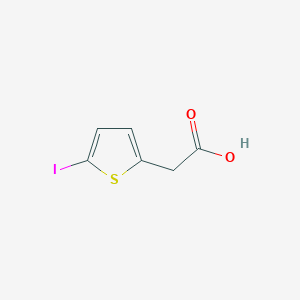
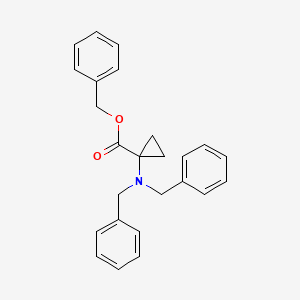
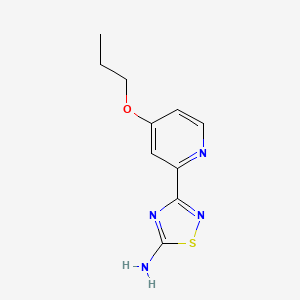
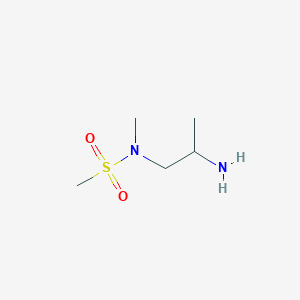
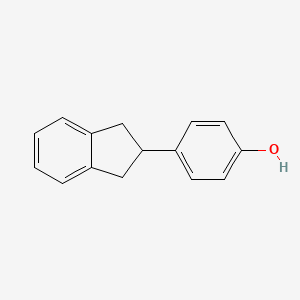
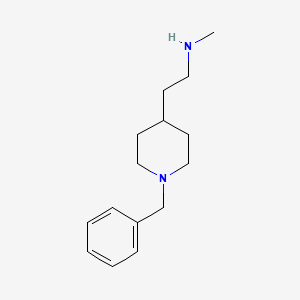
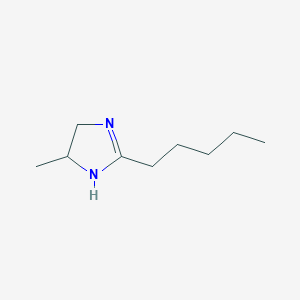

![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)

